Bicyclo[4.1.0]heptane-2-carboxylic acid

Catalog No.
S8252524
CAS No.
M.F
C8H12O2
M. Wt
140.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[4.1.0]heptane-2-carboxylic acid

Product Name

Bicyclo[4.1.0]heptane-2-carboxylic acid

IUPAC Name

bicyclo[4.1.0]heptane-2-carboxylic acid

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c9-8(10)6-3-1-2-5-4-7(5)6/h5-7H,1-4H2,(H,9,10)

InChI Key

GLXHXEBIYOIZKX-UHFFFAOYSA-N

SMILES

C1CC2CC2C(C1)C(=O)O

Canonical SMILES

C1CC2CC2C(C1)C(=O)O

Bicyclo[4.1.0]heptane-2-carboxylic acid is an organic compound with the molecular formula C8H12O2C_8H_{12}O_2. This compound is characterized by its unique bicyclic structure, consisting of two interconnected rings, specifically a bicyclo[4.1.0] framework. It is also known as 2-Norbornanecarboxylic acid, which contributes to its distinct chemical properties and reactivity. The presence of the carboxylic acid functional group at the second position enhances its potential for various

  • Oxidation: This reaction introduces additional functional groups or modifies existing ones, often using reagents like potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: This can alter the oxidation state of the compound, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can replace one functional group with another, allowing for the introduction of diverse substituents into the bicyclic structure.

These reactions are significant in organic synthesis and can lead to the formation of various derivatives that may exhibit different biological activities.

Research indicates that bicyclo[4.1.0]heptane-2-carboxylic acid possesses notable biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and exhibit cytotoxic effects against cancer cells. The unique bicyclic structure allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent .

Bicyclo[4.1.0]heptane-2-carboxylic acid can be synthesized through several methods:

  • Cycloaddition Reactions: A common approach involves cycloaddition reactions followed by functional group modifications to introduce the carboxylic acid group.
  • Reactions with Diethyl Malonate: Another method includes reacting 1-cyclopentenyl methyl ketone with diethyl malonate in the presence of sodium ethoxide, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial production typically involves optimizing these laboratory-scale procedures to enhance yield and purity while ensuring cost-effectiveness.

Bicyclo[4.1.0]heptane-2-carboxylic acid has several applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
  • Material Science: The compound may be utilized in developing new materials with specific properties due to its unique structural characteristics.
  • Pharmaceutical Research: Investigated for its potential as a drug candidate due to its reactivity and biological activity, particularly in antimicrobial and anticancer contexts .

The interaction studies of bicyclo[4.1.0]heptane-2-carboxylic acid focus on its binding affinity with various biological targets, such as enzymes and receptors. The bicyclic structure facilitates specific binding interactions that can modulate biological pathways, making it a subject of interest in drug development research. Detailed studies are required to fully elucidate these mechanisms and understand how modifications to the compound's structure affect its activity and interactions with biological systems .

Several compounds share structural similarities with bicyclo[4.1.0]heptane-2-carboxylic acid, each exhibiting unique properties:

Compound NameStructureUnique Features
Bicyclo[2.2.1]heptane-1-carboxylatesStructureSimilar bicyclic core; different substituents
Bicyclo[3.2.0]heptane-2-carboxylic acidStructureDifferent bicyclic framework; varies in reactivity
2-Methylbicyclo[2.2.1]heptane-2-carboxylic acidStructureMethyl substitution alters sterics and potentially reactivity
Bicyclo[5.2.0]nonane-2-carboxylic acidStructureLarger ring system; may influence biological activity differently

Bicyclo[4.1.0]heptane-2-carboxylic acid is unique due to its specific substituents and resulting chemical properties, which may significantly affect its reactivity and biological interactions compared to these similar compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

140.083729621 g/mol

Monoisotopic Mass

140.083729621 g/mol

Heavy Atom Count

10

Dates

Last modified: 02-18-2024

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